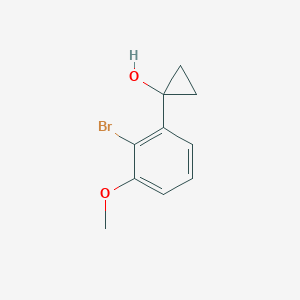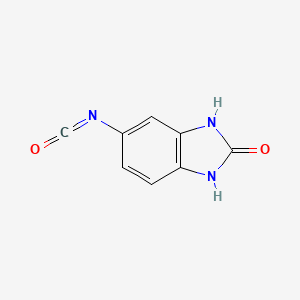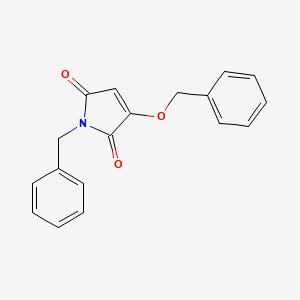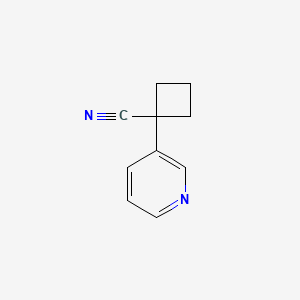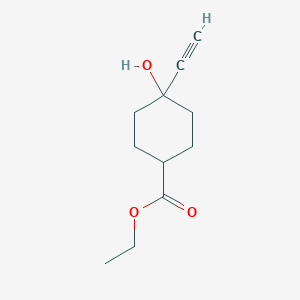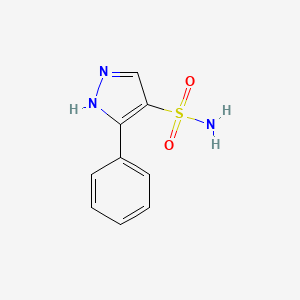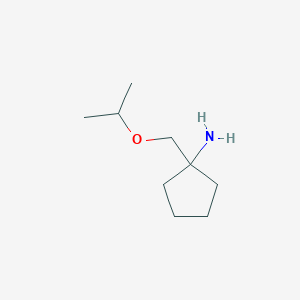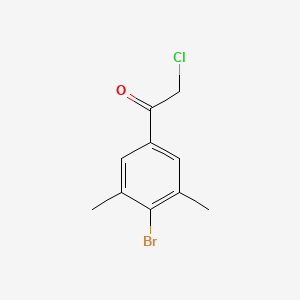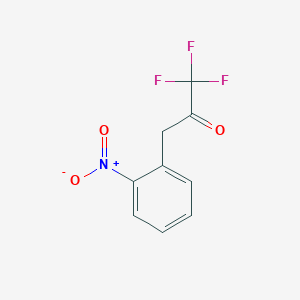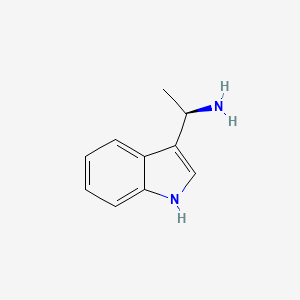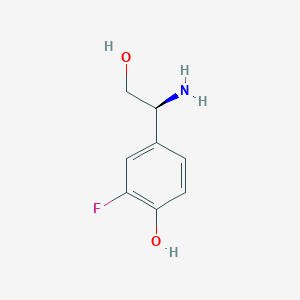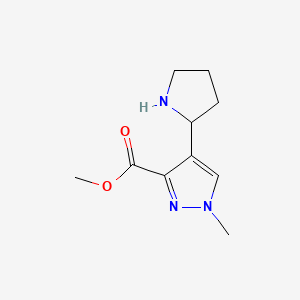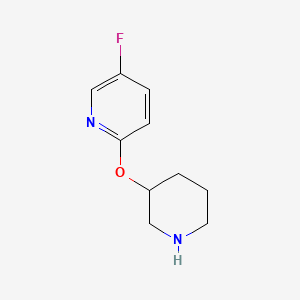![molecular formula C11H18O B13610186 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[221]heptan-2-ylmethyl)cyclopropan-1-ol is a complex organic compound characterized by a bicyclic structure fused with a cyclopropane ring
Preparation Methods
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane derivatives.
Functional Group Introduction: Introduction of functional groups such as hydroxyl or halogen groups to the bicyclic structure.
Cyclopropanation: Formation of the cyclopropane ring through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Final Functionalization: Introduction of the hydroxyl group at the desired position to obtain the final compound.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Addition: The cyclopropane ring can participate in addition reactions, such as hydrogenation, to form more stable structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites, thereby altering the enzyme’s activity.
Comparison with Similar Compounds
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptan-2-ol: Similar in structure but lacks the cyclopropane ring, resulting in different chemical properties and reactivity.
Bicyclo[2.2.1]heptane-2-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity in oxidation and reduction reactions.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Features a carboxylic acid group, making it more acidic and reactive in esterification and amidation reactions.
The uniqueness of 1-(Bicyclo[22
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H18O/c12-11(3-4-11)7-10-6-8-1-2-9(10)5-8/h8-10,12H,1-7H2 |
InChI Key |
SYUREJKLUNTECF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CC3(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


